molecular formula C15H20BrN7 B15113298 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B15113298
M. Wt: 378.27 g/mol
InChI Key: VHOHSGORHCYPIC-UHFFFAOYSA-N
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Description

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to an ethyl and methyl-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine.

    Piperazine Coupling: The bromopyrimidine is then reacted with piperazine under controlled conditions to form 5-bromopyrimidin-2-yl-piperazine.

    Final Coupling: The intermediate is then coupled with N-ethyl-6-methylpyrimidin-4-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.

    Biological Research: The compound can be used to study cellular pathways and mechanisms due to its interaction with biological molecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 5-Bromo-2-(4-BOC-piperazin-1-yl)pyrimidine

Uniqueness

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the pyrimidine ring. This unique structure can result in distinct biological activity and chemical properties compared to similar compounds.

Properties

Molecular Formula

C15H20BrN7

Molecular Weight

378.27 g/mol

IUPAC Name

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

InChI

InChI=1S/C15H20BrN7/c1-3-17-13-8-11(2)20-15(21-13)23-6-4-22(5-7-23)14-18-9-12(16)10-19-14/h8-10H,3-7H2,1-2H3,(H,17,20,21)

InChI Key

VHOHSGORHCYPIC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=C(C=N3)Br

Origin of Product

United States

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